[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride [1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
Brand Name: Vulcanchem
CAS No.: 12211-03-9
VCID: VC21275167
InChI: InChI=1S/Si.2Zr
SMILES: C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-]
Molecular Formula: SiZr2
Molecular Weight: 210.53 g/mol

[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride

CAS No.: 12211-03-9

Cat. No.: VC21275167

Molecular Formula: SiZr2

Molecular Weight: 210.53 g/mol

* For research use only. Not for human or veterinary use.

[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride - 12211-03-9

Specification

Description Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.
CAS No. 12211-03-9
Molecular Formula SiZr2
Molecular Weight 210.53 g/mol
IUPAC Name 6-amino-3-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-3-ium-2-one;chloride
Standard InChI InChI=1S/Si.2Zr
Standard InChI Key UJORBCOQAFUREE-UHFFFAOYSA-N
Isomeric SMILES C1=CN(C(=O)N=C1[NH3+])[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.[Cl-]
SMILES C1=C(NC(=O)[N+](=C1)C2C(C(C(O2)CO)O)(F)F)N.[Cl-]
Canonical SMILES [Si].[Zr].[Zr]

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